molecular formula C6H6ClF3N4O B2488592 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide CAS No. 1001519-39-6

4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide

Cat. No. B2488592
CAS RN: 1001519-39-6
M. Wt: 242.59
InChI Key: MFQCURNANYHQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivatives, including compounds like "4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide," are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds have been explored for various pharmacological properties, including antimicrobial and antioxidant activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, utilizing precursors such as benzohydrazide and diketones in the presence of acetic acid and ethanol. One study detailed the synthesis of a pyrazole derivative through a cyclocondensation reaction, highlighting the method's efficiency and applicability to similar compounds (Channar et al., 2019).

Molecular Structure Analysis

Single crystal X-ray diffraction is a common technique used to determine the molecular and crystal structure of pyrazole derivatives. This analysis reveals crucial details about the spatial arrangement, bond lengths, angles, and conformations, providing insights into the compound's chemical reactivity and interactions (Karrouchi et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, contributing to their versatile chemical properties. These compounds can undergo reactions such as cyclocondensation, hydrazone formation, and nucleophilic substitution, which are central to modifying their structure and enhancing their biological activities (Bonacorso et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the therapeutic potential of pyrazole derivatives. Computational studies, including density functional theory (DFT) calculations and molecular docking, provide insights into the electronic structure, molecular orbitals, and potential drug-receptor interactions (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

Pyrazole derivatives, including those similar to 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide, have been synthesized and analyzed for their molecular and crystal structures. For instance, Channar et al. (2019) detailed the synthesis and structural characterization of a pyrazole derivative, showcasing its molecular geometry, crystal system, and space group through single crystal X-ray diffraction. Computational studies, including full geometry optimizations and Natural Bond Orbital (NBO) population analysis, were also conducted to understand the molecular interactions and stability of the compound (Channar et al., 2019).

Biological and Medicinal Applications

Pyrazole-based carbohydrazides have been noted for their biological activities, including antimicrobial, antiinflammatory, and antiproliferative effects. For example, a series of pyrazole integrated 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity, with certain compounds demonstrating potent effects (Ningaiah et al., 2014). Similarly, Bonacorso et al. (2012) synthesized a series of trifluoromethyl-containing pyrazolyl-carbohydrazides, which were evaluated for their antimicrobial and antioxidant properties, showing varying degrees of activity (Bonacorso et al., 2012).

Antimicrobial Activity

A range of synthesized pyrazole derivatives have shown notable antimicrobial properties. For instance, a new series of 1,3,4-oxadiazole and 1,2,4-triazole-3-thione derivatives were evaluated for their antioxidant and antitumor activities, with certain carbohydrazides exhibiting potent antioxidant and antitumor activity (El Sadek et al., 2014). Additionally, compounds like 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, synthesized through oxidative cyclization of pyrazole carbohydrazones, showed good antitubercular activity against Mycobacterium tuberculosis (Prathap et al., 2014).

Corrosion Protection and Computational Studies

Pyrazole carbohydrazides have also been studied for their potential in corrosion protection. Paul et al. (2020) investigated synthesized pyrazole carbohydrazide compounds' behavior in protecting mild steel against corrosion in acidic solutions. The study included electrochemical methods and computational approaches, such as Density Functional Theory (DFT) and Monte Carlo simulations, to assess the molecular orbital energy and adsorption behavior of the inhibitors (Paul et al., 2020).

Safety and Hazards

The safety information available indicates that “4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, “4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide” and similar compounds could be further explored for their potential as herbicides, given their high bioactivity . More research could also be conducted to better understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name

4-chloro-1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N4O/c1-14-4(6(8,9)10)2(7)3(13-14)5(15)12-11/h11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQCURNANYHQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NN)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.